Glucose oxidase

Description

Structure

3D Structure

Properties

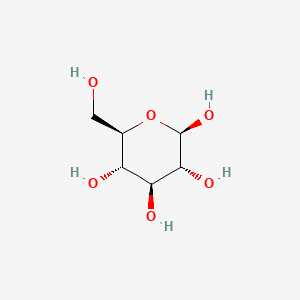

IUPAC Name |

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26874-89-5 | |

| Record name | β-D-Glucopyranose, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26874-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70883403 | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | beta-D-Glucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1200.0 mg/mL | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |

| Record name | β-D-Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dextrose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Glucopyranose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zymosans | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxidase, glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zymosans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R00M814D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 - 150 °C | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Glucose Oxidase: A Technical History

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery of glucose oxidase, a pivotal enzyme in biotechnology and diagnostics. The timeline details the key scientific breakthroughs, from its initial observation to its characterization as a potent antimicrobial agent. This document adheres to stringent data presentation and visualization requirements to offer a clear and concise resource for researchers, scientists, and professionals in drug development.

The Dawn of an Enigmatic Enzyme: Detlev Müller's Pioneering Work

The story of this compound begins in the 1920s with the work of Danish botanist Detlev Müller. His research on the metabolic processes of the fungus Aspergillus niger led to the first documented encounter with this novel enzyme.

Initial Observations and Discovery (1925-1928)

While studying fungal metabolism, Müller observed that cultures of Aspergillus niger inhibited the growth of certain bacteria in their vicinity. He astutely noted that this inhibition was dependent on the presence of glucose in the medium. This led him to hypothesize the existence of a substance produced by the fungus that, in the presence of glucose, exerted an antibacterial effect. In 1928, he published his findings, naming the responsible entity "this compound."[1]

Experimental Protocols of Detlev Müller

Enzyme Preparation:

-

Fungal Culture: Aspergillus niger and Penicillium glaucum were cultivated on a specialized nutrient medium.

-

Cell Lysis: 100 g of the dry mold was ground with 100 g of pure sand and 35 g of kieselguhr using a mortar and pestle.

-

Extraction: The ground fungal mass was subjected to high pressure (300 atmospheres) to express the cellular sap, yielding 35-50 cc of press juice.

-

Precipitation: The press juice was poured into 12 volumes of a 2:1 (v/v) ethanol/ether mixture or acetone (B3395972) to precipitate the enzyme.[2]

-

Isolation and Drying: The precipitate was immediately filtered, dehydrated with absolute alcohol, and dried over H₂SO₄ in a vacuum. This process yielded 3-6 g of a dry, enzyme-rich powder from 100 cc of press juice.[2]

Activity Measurement:

-

Apparatus: A Warburg manometer, a device for measuring changes in gas volume at constant temperature and pressure, was the central instrument. It consisted of a reaction vessel connected to a U-shaped mercury manometer.

-

Procedure:

-

A solution of the dried enzyme powder was absorbed onto a piece of filter paper.

-

The filter paper was placed inside the stoppered, water-containing jar of the manometer.

-

Glucose was added to the jar.

-

The consumption of oxygen (O₂) was monitored by the drop in pressure indicated by the mercury level in the manometer.

-

Simultaneously, the pH of the solution in the jar was measured.

-

Quantitative Findings from Müller's Experiments

| Parameter | Observation | Implication |

| Oxygen Consumption | 11.5 cc of O₂ consumed | Stoichiometric relationship between reactants and products |

| Acid Formation | 1 cc of N acid formed | Production of an acidic product |

| Glucose Consumption | 0.18 g of glucose consumed | Substrate utilization in the reaction |

| pH Change | Drop from ~pH 5.5-6.6 to ~pH 4.0 | Confirmation of acid production |

| Optimal pH | 5.5 - 6.5 | Enzyme has an optimal pH range for activity |

| Thermal Stability | Activity increased from 0 to 30°C; Inactivated at 73°C | Enzyme activity is temperature-dependent |

Table 1: Summary of Detlev Müller's Quantitative Observations on this compound (1928).

Müller concluded from these results that the enzyme catalyzed the oxidation of glucose to gluconic acid, with the concurrent reduction of oxygen to hydrogen peroxide.[2]

Diagram of Müller's Experimental Workflow

References

Early Research on the Properties of Glucose Oxidase: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on the properties of glucose oxidase (GOx). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core biochemical and biophysical characteristics of this important enzyme as understood from its discovery and early characterization. The guide summarizes key quantitative data, outlines historical experimental protocols, and visualizes fundamental processes related to the enzyme.

Discovery and Early Sources

This compound (EC 1.1.3.4), initially named "glucoseoxidase," was first discovered in 1925 by the Danish botanist Detlev Müller from the pressed aqueous sap of the fungus Aspergillus niger.[1][2] He also identified a this compound-rich powder from the sap of Penicillium glaucum.[1] Müller observed that in the presence of glucose, the enzyme consumed oxygen and caused a drop in pH from approximately 5.5-6.6 to 4.0.[1] By 1928, he concluded that the acidic product was gluconic acid.[1] This enzyme was later found to be identical to notatin, an antibacterial substance extracted from Penicillium notatum, which produces hydrogen peroxide in the presence of glucose.[3]

Catalytic Activity and Substrate Specificity

This compound is an oxidoreductase that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as an electron acceptor.[4] The D-glucono-δ-lactone then non-enzymatically hydrolyzes to gluconic acid.[5]

The reaction proceeds via a Ping-Pong Bi Bi mechanism, where β-D-glucose oxidation and O₂ reduction occur in two distinct steps.[6] This high specificity for β-D-glucose was a key early finding. Müller's initial research in 1925 noted the enzyme's specificity, observing that d-fructose, d-galactose, pentoses, glycerol, and dihydroxyacetone were not oxidized.[1] While highly specific for D-glucose, the enzyme can oxidize other monosaccharides, nitroalkanes, and hydroxyl compounds to a lesser extent.[7]

Physicochemical Properties

Early research focused on characterizing the fundamental physicochemical properties of this compound, primarily from Aspergillus niger.

3.1. Molecular Weight and Structure

This compound is a dimeric glycoprotein, a homodimer composed of two identical subunits.[3][7][8][9] The molecular weight can vary depending on the degree of glycosylation, typically ranging from 130 to 175 kDa.[10] Each subunit contains a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) coenzyme, which acts as the initial electron acceptor.[3][7]

3.2. pH and Temperature Optima

The optimal pH and temperature for this compound activity have been a central focus of its characterization. The enzyme generally exhibits maximum activity in a slightly acidic environment.

-

pH Optimum: The optimal pH for this compound from Aspergillus niger is consistently reported to be around 5.5.[11][12] The enzyme is active within a pH range of 4 to 8, but the activity decreases sharply below pH 5.0.[11][13] For this compound from Phanerochaete chrysosporium, a broader optimal pH range of 4 to 5 has been reported.[14]

-

Temperature Optimum: The optimal temperature for this compound activity is generally found to be between 30°C and 40°C.[2][11][12] For instance, GOx from one strain of Aspergillus niger showed maximum activity at 40°C,[11][12] while another study reported an optimum of 25°C with high activity between 20-35°C.[13]

Quantitative Data Summary

The following tables summarize the quantitative data on the properties of this compound from various sources.

Table 1: Physicochemical and Kinetic Properties of this compound

| Property | Value | Source Organism | Reference |

| Molecular Weight | ~160 kDa | Aspergillus niger | [11] |

| 175 kDa (Native) | Aspergillus niger UAF-1 | [11] | |

| 180 kDa (Native) | Phanerochaete chrysosporium | [14] | |

| pH Optimum | 5.5 | Aspergillus niger UAF-1 | [11][12] |

| 5.0 | Pseudomonas sp. | ||

| 5.0 | Actinomyces sp. | [15] | |

| 4.0 - 5.0 | Phanerochaete chrysosporium | [14] | |

| Temperature Optimum | 40°C | Aspergillus niger UAF-1 | [11][12] |

| 37°C | Aspergillus niger | [2] | |

| 27°C | Pseudomonas sp. | [15] | |

| 30°C | Actinomyces sp. | [15] | |

| Michaelis Constant (Kₘ) | 2.56 mM (for D-glucose) | Aspergillus niger UAF-1 | [11] |

| 25 mmol L⁻¹ (for D-glucose) | Aspergillus niger NFCCP | [12] | |

| 6.91 mM | Pseudomonas sp. | [15] | |

| 72 mM | Actinomyces sp. | [15] | |

| 19.6 mM | Penicillium notatum | [16] | |

| 2.97 µM | Not Specified | [17] | |

| Maximum Velocity (Vₘₐₓ) | 43.5 U mg⁻¹ protein | Aspergillus niger UAF-1 | [11] |

| 1.2 U | Pseudomonas sp. | [15] | |

| 0.7 U | Actinomyces sp. | [15] | |

| 7.5 mM/min | Penicillium notatum | [16] | |

| 1.35 mM/s | Not Specified | [17] | |

| Activation Energy (Eₐ) | 15.46 kJ mol⁻¹ | Aspergillus niger UAF-1 | [11] |

| 23.95 kJ mol⁻¹ | Pseudomonas sp. | [15] | |

| 39.5 kJ mol⁻¹ | Actinomyces sp. | [15] |

Table 2: Inhibitors of this compound

| Inhibitor | Concentration | Effect | Reference |

| Ag⁺ | 1 mM | Obvious inhibition | [10] |

| Co²⁺ | 1 mM | Obvious inhibition | [10] |

| Hg²⁺ | 1 mM | Obvious inhibition | [10] |

| H₂O₂ | 200 mM | 40% loss of activity (competitive inhibitor) | [10] |

| Cu²⁺ | Not specified | 56.5% inhibition | [13] |

| Ag²⁺ | Not specified | 48% inhibition | [13] |

Experimental Protocols

Early research on this compound relied on a variety of methods to isolate, purify, and characterize the enzyme.

5.1. Enzyme Isolation and Purification

A general protocol for the isolation and purification of intracellular this compound from fungal sources like Aspergillus niger involved the following steps:

-

Culture and Fermentation: The fungal strain is cultured in a suitable growth medium containing a carbon source (e.g., glucose), a nitrogen source, and essential minerals. The fermentation is carried out under controlled conditions of pH (around 5.5) and temperature (around 30°C) for a specific period (e.g., 36 hours) with agitation.[11]

-

Mycelium Extraction: The fungal mycelium is harvested from the fermentation broth by filtration.

-

Cell Lysis: The harvested mycelial cells are disrupted to release the intracellular enzyme. This can be achieved by physical methods such as grinding with sand or using a homogenizer.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude cell extract is subjected to fractional precipitation with ammonium sulfate to concentrate the this compound.

-

Chromatography: The partially purified enzyme is further purified using chromatographic techniques. This typically involves:

-

Anion-Exchange Chromatography: Using a resin like DEAE-cellulose to separate proteins based on charge.

-

Gel Filtration (Size-Exclusion Chromatography): Using a medium like Sephadex G-150 to separate proteins based on their molecular size.[12]

-

5.2. Enzyme Activity Assays

Several methods were employed to determine the activity of this compound.

-

Manometric Method: This was one of the earliest methods used by Müller. The consumption of oxygen during the reaction was measured using a mercury manometer connected to a sealed reaction vessel containing the enzyme solution and glucose.[1]

-

Colorimetric Methods: These methods became widely used and are often based on the detection of hydrogen peroxide produced during the reaction.

-

Coupled Peroxidase Assay: The H₂O₂ produced is used by a second enzyme, horseradish peroxidase (HRP), to oxidize a chromogenic substrate.

-

Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 50 mM sodium phosphate), D-glucose, HRP, the chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrine (B1666024) with phenol), and the this compound sample.[15][18]

-

Measurement: The formation of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 505 nm for the product of 4-aminoantipyrine and phenol).[3] The rate of color formation is proportional to the this compound activity.

-

-

Oxygen Electrode Method: The rate of oxygen depletion in the reaction mixture is measured directly using an amperometric oxygen electrode, such as a Clark cell.[5][18]

5.3. Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) were determined by measuring the initial reaction rate at various substrate (D-glucose) concentrations while keeping the enzyme concentration constant. The data were then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[11][15]

Visualizations

6.1. Experimental Workflow for this compound Characterization

Caption: Generalized workflow for the production, purification, and characterization of this compound.

6.2. Catalytic Mechanism of this compound

Caption: The Ping-Pong Bi Bi catalytic mechanism of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uniprot.org [uniprot.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. This compound, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound: natural occurrence, function, properties and industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights into the Structures, Inhibitors, and Improvement Strategies of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal Characterization of Purified this compound from A Newly Isolated Aspergillus Niger UAF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and thermodynamic characterization of this compound from a newly isolated strain of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. primescholars.com [primescholars.com]

- 14. Purification and characterization of this compound from ligninolytic cultures of Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbiologyjournal.org [microbiologyjournal.org]

- 16. researchgate.net [researchgate.net]

- 17. nicoyalife.com [nicoyalife.com]

- 18. researchgate.net [researchgate.net]

Biochemical Characterization of Glucose Oxidase from Aspergillus niger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical characterization of glucose oxidase (GOx) from the filamentous fungus Aspergillus niger. This compound is a flavoenzyme of significant commercial interest, with applications ranging from biosensors for glucose monitoring to food preservation and diagnostics.[1][2][3] This document outlines its key biochemical properties, detailed experimental protocols for its characterization, and a logical workflow for these procedures.

Core Biochemical and Physical Properties

This compound from Aspergillus niger is a dimeric glycoprotein (B1211001) that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as an electron acceptor.[3][4] The D-glucono-δ-lactone is subsequently hydrolyzed to gluconic acid. The enzyme is highly specific for β-D-glucose.[4]

Structural and Physical Characteristics

The native enzyme is a homodimer with a total molecular weight of approximately 160 kDa.[5][6] Each monomer, with a molecular mass of about 80 kDa, contains one non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for its catalytic activity.[1][3][7] The enzyme is also a glycoprotein, containing a significant carbohydrate component, which contributes to its stability.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Aspergillus niger this compound as reported in the literature. These values can vary depending on the specific strain, purification methods, and assay conditions used.

Table 1: Kinetic Parameters

| Parameter | Reported Value(s) | Source(s) |

| Km for Glucose (mM) | 2.56, 7.1, 27, 33-110, 0.12 | [4][6][8][9][10] |

| Vmax (U/mg) | 17, 43.5, 0.986, 40 (U/ml) | [4][8][9][10] |

| kcat (s-1) | 641 | [4] |

| kcat/Km (s-1mM-1) | 90 | [4] |

Table 2: Physicochemical Properties and Stability

| Parameter | Reported Value(s) | Source(s) |

| Molecular Weight (Native) | ~160 kDa | [5][6] |

| Subunit Molecular Weight | ~80 kDa | [1][4][5] |

| Optimal pH | 5.0, 5.5, 5.5-6.0, 6.0 | [4][8][9][11] |

| Optimal Temperature (°C) | 25, 25-30, 30, 35, 40 | [4][8][9][11][12] |

| Isoelectric Point (pI) | 4.2 | [6] |

| Thermal Stability | Stable up to 40-50°C; Half-life of ~30 min at 50-60°C. | [4][8][13] |

| Inhibitors | Ag+, Hg2+, Cu2+ | [4][6][10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the purification and characterization of Aspergillus niger this compound.

Purification of this compound

This protocol describes a common multi-step procedure for purifying this compound from the mycelial extract of A. niger.

Materials:

-

Aspergillus niger mycelia

-

0.1 M Phosphate (B84403) Buffer (pH 6.0)

-

Centrifuge and appropriate tubes

-

Homogenizer

-

Dialysis tubing

-

Chromatography system

-

DEAE-Cellulose or Q-Sepharose column (Anion Exchange)

-

Sephadex G-100 or G-150 column (Gel Filtration)

-

NaCl for gradient elution

-

20 mM Tris buffer (pH 7.2)

Procedure:

-

Crude Extract Preparation:

-

Harvest A. niger mycelia from the culture medium by filtration.

-

Suspend the mycelia in cold 0.1 M phosphate buffer (pH 6.0).

-

Disrupt the cells using a homogenizer to release the intracellular enzymes.[1]

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.[1]

-

Collect the supernatant, which is the crude enzyme extract.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract on ice with gentle stirring to achieve 60-85% saturation.[1]

-

Allow the protein to precipitate for at least 4 hours or overnight at 4°C.

-

Centrifuge at 10,000 x g for 45 minutes at 4°C to collect the protein pellet.[4]

-

Discard the supernatant and resuspend the pellet in a minimal volume of 0.1 M phosphate buffer (pH 6.0).

-

-

Desalting by Gel Filtration:

-

Equilibrate a Sephadex G-100 column with 0.1 M phosphate buffer (pH 6.0).

-

Apply the resuspended pellet to the column to separate the protein from the ammonium sulfate.

-

Collect fractions and measure both protein concentration (at 280 nm) and this compound activity.

-

Pool the active fractions.

-

-

Anion Exchange Chromatography:

-

Equilibrate a DEAE-Cellulose or Q-Sepharose column with 20 mM Tris buffer (pH 7.2).[4]

-

Load the desalted, active pool from the previous step onto the column.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 50-500 mM) in the same buffer.[4]

-

Collect fractions and assay for this compound activity.

-

Pool the fractions with the highest activity. This represents the purified this compound.

-

This compound Activity Assay

This is a common coupled spectrophotometric assay. This compound produces hydrogen peroxide, which is then used by horseradish peroxidase (POD) to oxidize a chromogenic substrate.

Materials:

-

Purified this compound solution

-

50 mM Sodium Acetate (B1210297) Buffer (pH 5.1)

-

10% (w/v) β-D-glucose solution

-

o-Dianisidine dihydrochloride (B599025) solution (e.g., 0.21 mM)

-

Horseradish peroxidase (POD) solution (e.g., 60 units/mL)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare the Reaction Cocktail:

-

Immediately before use, mix the sodium acetate buffer, o-dianisidine solution, and β-D-glucose solution.[6] A typical ratio could be combining 192 mL of the o-dianisidine solution with 40 mL of the glucose solution.[6]

-

Add the POD solution to this mixture.

-

Equilibrate the reaction cocktail to the desired assay temperature (e.g., 35°C).[6]

-

-

Enzyme Assay:

-

Pipette a defined volume of the reaction cocktail (e.g., 2.9 mL) into a cuvette.

-

Add a small volume of the appropriately diluted this compound solution (e.g., 0.1 mL) to initiate the reaction.

-

Mix quickly and place the cuvette in the spectrophotometer.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 500 nm for oxidized o-dianisidine) over time.[6]

-

The rate of change in absorbance is proportional to the this compound activity.

-

Unit Definition: One unit of this compound is typically defined as the amount of enzyme that oxidizes 1.0 µmole of β-D-glucose to D-gluconolactone and H2O2 per minute at a specific pH and temperature (e.g., pH 5.1 at 35°C).[6]

Determination of Kinetic Parameters (Km and Vmax)

Materials:

-

Purified this compound solution

-

Stock solution of β-D-glucose

-

All reagents for the this compound activity assay

Procedure:

-

Prepare a series of reaction mixtures with varying concentrations of β-D-glucose (e.g., 5-40 mM) while keeping the enzyme concentration constant.[1]

-

Perform the this compound activity assay for each glucose concentration.

-

Measure the initial reaction velocity (v0) for each substrate concentration.

-

Plot the initial velocity (v0) against the substrate concentration ([S]).

-

To determine Km and Vmax, create a Lineweaver-Burk plot (1/v0 vs. 1/[S]).[1] The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This technique is used to determine the subunit molecular weight of the purified enzyme.

Materials:

-

Purified this compound

-

SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol)

-

Precast or self-cast polyacrylamide gels (e.g., 12.5%)

-

Electrophoresis chamber and power supply

-

Running buffer

-

Molecular weight markers

-

Coomassie Brilliant Blue or silver stain

Procedure:

-

Sample Preparation:

-

Mix the purified enzyme solution with an equal volume of 2x SDS-PAGE loading buffer.

-

Heat the sample at 95-100°C for 5 minutes to denature the protein.

-

-

Gel Electrophoresis:

-

Load the denatured enzyme sample and the molecular weight markers into the wells of the polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue for several hours.

-

Destain the gel to visualize the protein bands.

-

The subunit molecular weight of this compound can be estimated by comparing the migration of its band to that of the molecular weight markers.

-

Determination of Optimal pH

Materials:

-

Purified this compound

-

A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate buffer for pH 6-8, Tris-HCl for pH 8-9).

-

Reagents for the this compound activity assay.

Procedure:

-

Set up a series of activity assays where the reaction buffer is replaced with the buffers of varying pH.

-

Ensure the final pH of each reaction mixture is at the desired value.

-

Measure the enzyme activity at each pH.

-

Plot the enzyme activity against the pH to determine the pH at which the enzyme exhibits maximum activity.

Assessment of Thermal Stability

Materials:

-

Purified this compound

-

Buffer at the optimal pH for the enzyme

-

Water baths or incubators set at various temperatures (e.g., 30, 40, 50, 60, 70°C).

-

Reagents for the this compound activity assay.

Procedure:

-

Incubate aliquots of the purified enzyme solution at different temperatures for a fixed period (e.g., 30 or 60 minutes).[5]

-

At various time intervals, remove a sample from each temperature and immediately place it on ice to stop further denaturation.[1]

-

Measure the residual activity of each sample using the standard activity assay at the optimal temperature.

-

Plot the percentage of residual activity against the incubation temperature or time to determine the thermal stability profile of the enzyme. The half-life (t1/2) at a specific temperature can be calculated from the first-order plot of the denaturation data.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive biochemical characterization of Aspergillus niger this compound.

References

- 1. Thermal Characterization of Purified this compound from A Newly Isolated Aspergillus Niger UAF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apjonline.in [apjonline.in]

- 3. Expression, characterization and one step purification of heterologous this compound gene from Aspergillus niger ATCC 9029 in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. primescholars.com [primescholars.com]

- 5. ijcmas.com [ijcmas.com]

- 6. Enzymatic Assay: this compound [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. studylib.net [studylib.net]

- 9. cohesionbio.com [cohesionbio.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Glucose Oxidase Gene Cloning and Expression Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the cloning and expression of the glucose oxidase (GOX) gene. This compound is a flavoenzyme with significant applications in diagnostics, food and beverage industries, and biotechnology.[1] Recombinant production of this enzyme is a key focus for ensuring a stable, high-purity supply for various industrial and pharmaceutical applications.[2] This document details the gene sources, various expression platforms, and the critical experimental protocols, supported by quantitative data and process visualizations.

The this compound Gene: From Source to Sequence

The most common source for the this compound gene is the fungus Aspergillus niger.[3][4] The gene's open reading frame (ORF) from A. niger typically consists of approximately 1,815 to 1,818 base pairs, encoding a protein of about 605 amino acids.[3][5] This protein includes a signal peptide for secretion.[4][6] The mature enzyme is a homodimer, with each subunit having a molecular weight of roughly 80 kDa.[2]

Heterologous Expression Systems for this compound

The choice of an expression system is critical for achieving high yields of active and correctly folded recombinant this compound (rGOX). Key considerations include protein yield, post-translational modifications (especially glycosylation), and scalability. The most commonly employed systems are yeast, fungi, and bacteria.

Yeast Expression Systems

Yeast systems, particularly Pichia pastoris and Saccharomyces cerevisiae, are powerful platforms for producing eukaryotic proteins like GOX due to their ability to perform post-translational modifications and secrete the protein into the culture medium, simplifying purification.[7]

-

Pichia pastoris : This methylotrophic yeast is one of the most successful hosts for GOX expression. It utilizes strong, tightly regulated promoters like the alcohol oxidase 1 (AOX1) promoter, which is induced by methanol (B129727).[8][9] Constitutive promoters, such as the glyceraldehyde-3-phosphate dehydrogenase (GAP) promoter, have also been used effectively, eliminating the need for methanol induction.[10][11] High expression levels have been achieved, with some studies reporting enzyme activities of over 100 U/mL in the culture supernatant.[6][10] Through combinatorial engineering strategies, including mutagenesis and optimization of secretion pathways, extracellular GOX activity in P. pastoris has been pushed to remarkable levels, reaching as high as 7223.0 U/mL in a 5-L bioreactor.[12][13]

-

Saccharomyces cerevisiae : As a well-characterized and "Generally Regarded as Safe" (GRAS) organism, S. cerevisiae is an attractive host, especially for applications in the food and beverage industry.[14] The GOX gene from A. niger has been successfully expressed in S. cerevisiae using promoters like PGK1 (phosphoglycerate kinase 1) and secretion signals such as the yeast mating pheromone α-factor (MFα1).[14][15] While functional, expression levels can sometimes be lower than in P. pastoris.[4] One application explored is in wine production, where the enzyme can potentially reduce ethanol (B145695) levels.[14][16]

-

Kluyveromyces marxianus : This yeast is noted for its advantageous physiological properties, including thermotolerance and high growth rates.[17][18] Using an episomal expression system with the INU1 promoter and prepro-sequence for secretion, high levels of GOX expression (1552 units per gram dry cell weight) have been achieved.[17][19] K. marxianus tends to hyperglycosylate the protein, similar to other yeasts, though this does not appear to negatively impact enzyme activity or substrate affinity.[17][18]

Fungal Expression Systems

Homologous and heterologous fungal systems, such as Aspergillus niger and Aspergillus nidulans, have been used to increase GOX production. By increasing the gene dosage of the native GOX gene in A. niger, productivity can be elevated.[20][21] The gene has also been introduced into A. nidulans, conferring it with the ability to produce the enzyme.[20][21]

Bacterial Expression Systems

Escherichia coli is a widely used host for recombinant protein production due to its rapid growth and simple genetics.[7] However, expressing eukaryotic, glycosylated enzymes like GOX in E. coli presents challenges. The lack of post-translational modification machinery results in a non-glycosylated enzyme.[22][23] Furthermore, the protein often misfolds and accumulates in insoluble inclusion bodies.[7][22] While active enzyme can be recovered through denaturation and refolding procedures, this adds complexity and cost to the process.[22][23] Despite these hurdles, expression of a thermostable GOX gene from Streptomyces in E. coli has been successful, yielding a recombinant host with high production capability.[24][25]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on recombinant this compound expression.

Table 1: Comparison of Recombinant this compound Expression in Various Hosts

| Host System | Gene Source | Promoter | Expression Level | Specific Activity (U/mg) | Reference |

| Pichia pastoris GS115 | Aspergillus niger | AOX1 | 7223.0 U/mL | - | [12][13] |

| Pichia pastoris SMD1168 | Aspergillus niger | GAP | 107.18 U/mL | - | [10][11] |

| Pichia pastoris SMD1168 | Aspergillus niger Z-25 | AOX1 | ~40 U/mL | 153.46 | [5][9] |

| Pichia pastoris GS115 | Aspergillus niger | Constitutive (pGAPZαA) | 1.2 U/mL | 60.9 | [6] |

| Pichia pastoris GS115 | Aspergillus niger | Inducible (pPIC9K) | 133 U/mL | - | [6] |

| Kluyveromyces marxianus | Aspergillus niger | INU1 | 1552 U/g DCW | - | [17][19] |

| Saccharomyces cerevisiae | Aspergillus niger | - | 75-400 µg/mL | - | [4] |

| Escherichia coli TG2 | Penicillium amagasakiense | Heat-induced (pCYTEXP1) | 0.25 mg/mL (inclusion bodies) | 968 | [22][23] |

| Escherichia coli origami | Streptomyces sp. | - | ~4-fold higher mRNA than native | - | [24][25] |

Table 2: Biochemical Properties of Recombinant this compound

| Host System | Gene Source | Optimal pH | Optimal Temp. (°C) | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Pichia pastoris | Aspergillus niger | 6.0 | 40 | 21.06 | 359 | [26][27] |

| Pichia pastoris | Aspergillus niger Z-25 | 6.0 | 40 | 16.95 | - | [5][9] |

| Pichia pastoris | Aspergillus niger ATCC 9029 | 5.0 - 7.0 | 50 | - | - | [8] |

| Pichia pastoris GS115 | Aspergillus niger | 6.0 | 35 | - | - | [6] |

| Native A. niger UAF-1 | Aspergillus niger | 6.0 | 30 | 27 | 0.986 | [28] |

Experimental Protocols and Workflows

The process of producing recombinant this compound involves several key experimental stages, from gene isolation to final protein purification.

General Experimental Workflow

The diagram below illustrates a typical workflow for cloning and expressing the this compound gene in a yeast system like Pichia pastoris.

Caption: General workflow for GOX gene cloning and expression.

Detailed Methodologies

A. Gene Isolation and Vector Construction

-

Template Preparation : Isolate genomic DNA from Aspergillus niger mycelia or total RNA for cDNA synthesis.

-

PCR Amplification : Design primers based on the known GOX gene sequence (e.g., from GenBank). The primers should incorporate restriction sites (e.g., EcoRI, XhoI) compatible with the multiple cloning site of the chosen expression vector.[29] Perform PCR to amplify the GOX coding sequence.[24][25]

-

Vector Ligation : Digest both the PCR product and the expression vector (e.g., pPICZαA, pPIC9, pGAPZαA) with the selected restriction enzymes.[5][30] Ligate the digested GOX insert into the linearized vector using T4 DNA ligase. The vector typically includes a promoter (AOX1 or GAP), a secretion signal sequence (e.g., α-factor), and a selectable marker (e.g., Zeocin or G418 resistance).[5][10][30]

B. Host Transformation and Screening

-

Vector Linearization : Linearize the recombinant plasmid with a restriction enzyme (e.g., BspHI, PmeI) to facilitate integration into the host genome.[6]

-

Transformation : Prepare competent P. pastoris cells (e.g., strain GS115, SMD1168).[6] Transform the cells with the linearized plasmid via electroporation.[10][30]

-

Selection : Plate the transformed cells on a selective medium (e.g., YPD agar (B569324) containing Zeocin or G418) to select for successful transformants.

-

Screening : Screen positive colonies for GOX expression. This can be done via a qualitative plate assay or by small-scale liquid cultures followed by an enzyme activity assay of the supernatant.[8] Confirm the integration of the gene cassette by colony PCR.[10]

C. Protein Expression and Optimization

-

Cultivation : Inoculate a selected high-producing clone into a buffered glycerol-complex medium (BMGY) and grow to the logarithmic phase.[8]

-

Induction (for inducible promoters) : To induce expression from the AOX1 promoter, harvest the cells by centrifugation and resuspend them in a buffered methanol-complex medium (BMMY).[8][31] Add methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction.[8][32]

-

Optimization : Optimize expression conditions such as temperature (typically 28-30°C), pH (5.0-6.0), methanol concentration, and agitation rate to maximize yield.[8][9][10] For constitutive expression using the GAP promoter, no induction step is needed.[10]

Caption: Workflow for rGOX expression in Pichia pastoris.

D. Purification of Recombinant this compound

-

Cell Removal : After fermentation, separate the cells from the culture medium by centrifugation or filtration to obtain the supernatant containing the secreted rGOX.[33]

-

Concentration : Concentrate the supernatant using methods like ultrafiltration.[33]

-

Chromatography : A common and effective method is ion-exchange chromatography. For instance, a one-step purification can be achieved using a Q-Sepharose Fast Flow column, resulting in high purity and recovery.[26][27] Other methods may include ammonium (B1175870) sulfate (B86663) precipitation followed by dialysis or size-exclusion chromatography.[5][9][28]

-

Analysis : Analyze the purity of the final enzyme preparation using SDS-PAGE, which should show a single band at the expected molecular weight (around 75-100 kDa, depending on glycosylation).[5][26][27]

E. Enzyme Activity Assay

-

Principle : The standard assay for GOX activity involves a coupled reaction where the hydrogen peroxide (H₂O₂) produced by GOX is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine), leading to a color change that can be measured spectrophotometrically.[8]

-

Procedure :

-

Prepare a reaction mixture containing a buffer (e.g., MES-NaOH, pH 6.0), D-glucose, the chromogenic reagent, and HRP.[8]

-

Incubate the mixture at a defined temperature (e.g., 35-40°C).[8][26]

-

Initiate the reaction by adding a known amount of the enzyme sample.

-

Measure the increase in absorbance at the appropriate wavelength (e.g., 555 nm) over time.[8]

-

One unit of GOX activity is typically defined as the amount of enzyme that oxidizes 1.0 µmole of β-D-glucose per minute under specified conditions.[2]

-

Conclusion

The heterologous expression of the this compound gene, particularly in yeast systems like Pichia pastoris, has proven to be a highly effective strategy for the large-scale production of this industrially important enzyme.[26] By leveraging powerful promoters, efficient secretion signals, and optimized fermentation conditions, it is possible to achieve high yields of active, secreted rGOX.[12] The detailed methodologies and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to establish and optimize their own recombinant this compound production systems. Further advancements through enzyme engineering and high-throughput screening technologies continue to enhance the properties and applications of this compound.[34]

References

- 1. researchgate.net [researchgate.net]

- 2. gproan.com [gproan.com]

- 3. Cloning and DNA sequence analysis of the this compound gene from Aspergillus niger NRRL-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Aspergillus niger. Cloning, gene sequence, secretion from Saccharomyces cerevisiae and kinetic analysis of a yeast-derived enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning and heterologous expression of this compound gene from Aspergillus niger Z-25 in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on the expression of <i>Aspergillus niger</i> this compound in <i>pichia pastoris</i> and its high-efficiency fermentation [xuebaozk.haut.edu.cn]

- 7. Insights into the Structures, Inhibitors, and Improvement Strategies of this compound [mdpi.com]

- 8. Expression, characterization and one step purification of heterologous this compound gene from Aspergillus niger ATCC 9029 in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Hypersecretory production of this compound in Pichia pastoris through combinatorial engineering of protein properties, synthesis, and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Expression of the Aspergillus niger this compound gene in Saccharomyces cerevisiae and its potential applications in wine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Heterologous expression of this compound in the yeast Kluyveromyces marxianus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Heterologous expression of this compound in the yeast Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Expression of the Aspergillus niger this compound gene in A. niger, A. nidulans and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structural and kinetic properties of nonglycosylated recombinant Penicillium amagasakiense this compound expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structural and Kinetic Properties of Nonglycosylated Recombinant Penicillium amagasakiense this compound Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular Cloning, Expression, and Enzyme Activity of this compound Gene from Soil Thermophilic Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Production and characterization of recombinant this compound from Aspergillus niger expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. researchgate.net [researchgate.net]

- 29. discovery.researcher.life [discovery.researcher.life]

- 30. Optimization of Synthetic this compound Gene Using A Recombinant Combination Strategy in Pichia Pastoris GS115 [jsciences.ut.ac.ir]

- 31. researchgate.net [researchgate.net]

- 32. Expression of Aspergillus niger this compound in Pichia pastoris and its antimicrobial activity against Agrobacterium and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 33. MXPA00006586A - Purification process of this compound by membranes - Google Patents [patents.google.com]

- 34. Modification and applications of this compound: optimization strategies and high-throughput screening technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Odyssey of Glucose Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose oxidase (GOX), a flavoprotein belonging to the Glucose-Methanol-Choline (GMC) oxidoreductase superfamily, has a fascinating and complex evolutionary history.[1] Primarily found in fungi and insects, this enzyme plays a crucial role in defense mechanisms through the production of hydrogen peroxide.[1][2] This technical guide delves into the evolutionary origins of this compound, providing a comprehensive overview of its phylogenetic relationships, the molecular mechanisms driving its functional divergence, and detailed experimental protocols for its study. By synthesizing quantitative data, experimental methodologies, and visual representations of key evolutionary and signaling pathways, this document serves as an in-depth resource for researchers seeking to understand and engineer this important enzyme.

Phylogenetic Distribution and Evolutionary Relationships

This compound is predominantly found in fungi, particularly in the genera Aspergillus and Penicillium, and in a variety of insect species.[1][2] While both fungal and insect GOX catalyze the oxidation of β-D-glucose, phylogenetic analyses suggest that they have distinct evolutionary origins within the broader GMC oxidoreductase superfamily.[3][4]

The Glucose-Methanol-Choline (GMC) Oxidoreductase Superfamily

The GMC superfamily is a large and diverse group of FAD-dependent oxidoreductases that share a common structural fold.[5] Members of this superfamily are involved in a wide range of metabolic processes. Phylogenetic studies indicate that this compound evolved from an ancestral GMC oxidoreductase.[3]

Divergent Evolution of Fungal and Insect Glucose Oxidases

Phylogenetic analyses based on amino acid sequence alignments reveal that fungal and insect glucose oxidases form distinct clades. This suggests that the ability to oxidize glucose arose independently in these two lineages through convergent evolution, or that they diverged from a very distant common ancestor and subsequently evolved specialized functions. Insect glucose dehydrogenases (GLD) are phylogenetically more closely related to insect glucose oxidases than to fungal GOX, indicating a shared, more recent common ancestor for the insect enzymes.[3]

Quantitative Data on this compound from Various Species

The kinetic properties of this compound, particularly the Michaelis constant (Km) and the catalytic rate constant (kcat), vary across different species, reflecting their adaptation to specific physiological roles.

| Species | Source Organism | Km (mM) for Glucose | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |

| Fungi | Aspergillus niger | 21.3 | 137.7 | 5.5 - 6.0 | 25 - 30 | [6] |

| Fungi | Penicillium amagasakiense | 21.06 | - | 6.0 | 40 | [7] |

| Bacteria | Pseudomonas sp. (Strain 1) | 6.91 | - | 5.0 | 27 | [8] |

| Bacteria | Actinomyces sp. (Strain 2) | 72 | - | 5.0 | 30 | [8] |

Experimental Protocols

Phylogenetic Analysis of the GMC Oxidoreductase Family

This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships of this compound and related enzymes from the GMC superfamily using MEGA (Molecular Evolutionary Genetics Analysis) software.[9]

3.1.1. Sequence Retrieval and Alignment:

-

Sequence Collection: Obtain amino acid sequences of this compound and other GMC oxidoreductase family members from public databases like NCBI (GenBank) or UniProt. Include a diverse range of species from fungi, insects, and bacteria.

-

Multiple Sequence Alignment (MSA):

-

Open MEGA software.

-

Go to Align -> Edit/Build Alignment.

-

Select Create a new alignment.

-

Choose Protein.

-

Import the collected sequences in FASTA format.

-

Select all sequences (Ctrl+A).

-

Click on the Align button on the toolbar and choose ClustalW or MUSCLE with default parameters.

-

Visually inspect the alignment for any misaligned regions and manually adjust if necessary.

-

Export the alignment in MEGA format (.meg).

-

3.1.2. Phylogenetic Tree Construction:

-

Open the Alignment: In the MEGA main window, open the saved alignment file (.meg).

-

Select Phylogenetic Method: Go to Phylogeny and choose a method. The Neighbor-Joining (NJ) method is computationally efficient for large datasets, while Maximum Likelihood (ML) is generally more accurate.

-

For Neighbor-Joining:

-

Select Construct/Test Neighbor-Joining Tree.

-

In the Analysis Preferences window, under Substitutions, choose the Poisson model for amino acid sequences.

-

Under Test of Phylogeny, select Bootstrap method and set the number of replications to 1000 for statistical support.

-

Click Compute.

-

-

For Maximum Likelihood:

-

Select Construct/Test Maximum Likelihood Tree.

-

Before constructing the tree, it is advisable to find the best substitution model. Go to Models -> Find Best DNA/Protein Models (ML).

-

Once the best model is identified, proceed with the ML tree construction using that model.

-

Set the Test of Phylogeny to Bootstrap method with 1000 replications.

-

Click Compute.

-

-

-

Tree Visualization: The resulting phylogenetic tree will be displayed. The numbers at the nodes represent bootstrap values, indicating the statistical confidence of the branching.

Ancestral Sequence Reconstruction (ASR)

This protocol provides a general workflow for inferring the amino acid sequence of an ancestral this compound using the PAML (Phylogenetic Analysis by Maximum Likelihood) software package.[10][11]

3.2.1. Prerequisites:

-

A reliable multiple sequence alignment of this compound protein sequences.

-

A well-supported phylogenetic tree in Newick format.

3.2.2. ASR Workflow:

-

Prepare Input Files:

-

Sequence File: The multiple sequence alignment in PHYLIP format.

-

Tree File: The phylogenetic tree in Newick format with branch lengths.

-

Control File (codeml.ctl): A text file that specifies the parameters for the CODEML program in PAML. Key parameters to set include:

-

seqfile: Name of the sequence file.

-

treefile: Name of the tree file.

-

outfile: Name for the output file.

-

model: The amino acid substitution model to be used (e.g., 2 for the JTT model).

-

alpha: Parameter for the gamma distribution of rates among sites.

-

fix_alpha: 0 to estimate alpha from the data.

-

RateAncestor: 1 to perform ancestral sequence reconstruction.

-

-

-

Run CODEML:

-

Execute the CODEML program from the command line, ensuring the control file is correctly configured.

-

codeml codeml.ctl

-

-

Analyze Output:

-

The primary output file (specified by outfile) will contain the reconstructed ancestral sequences for each node in the phylogenetic tree.

-

The file rst will contain the posterior probabilities for each amino acid at each site for each ancestral node. These probabilities indicate the confidence in the reconstruction.

-

Determination of Enzyme Kinetic Parameters

This protocol describes a common spectrophotometric assay to determine the Km and Vmax of this compound.[12][13]

3.3.1. Principle:

The production of hydrogen peroxide by this compound is coupled to a peroxidase-catalyzed reaction that results in the oxidation of a chromogenic substrate, leading to a measurable color change.

3.3.2. Materials:

-

Purified this compound

-

β-D-glucose solutions of varying concentrations

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., o-dianisidine or ABTS)

-

Phosphate (B84403) buffer at the optimal pH for the specific this compound

-

Spectrophotometer

3.3.3. Procedure:

-

Prepare a Reaction Mixture: In a cuvette, combine the phosphate buffer, HRP, and the chromogenic substrate.

-

Initiate the Reaction: Add a known amount of this compound to the reaction mixture.

-

Start Measurement: Immediately add a specific concentration of the glucose solution to the cuvette, mix, and start recording the absorbance at the appropriate wavelength (e.g., 460 nm for o-dianisidine) over time.

-

Determine Initial Velocity (v0): Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per unit time to the change in product concentration per unit time using the Beer-Lambert law.

-

Repeat for Different Substrate Concentrations: Repeat steps 1-4 with a range of glucose concentrations.

-

Data Analysis: Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/v0 vs. 1/[S]) for a linear representation of the data.

Visualizing Evolutionary and Signaling Pathways

Signaling Pathway of Insect this compound in Plant Defense

Insect-derived this compound plays a significant role in mediating plant-herbivore interactions. The hydrogen peroxide produced by GOX acts as a signaling molecule that can either suppress or elicit plant defense responses, often through crosstalk with the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways.[14][15][16]

Caption: Insect GOX-mediated plant defense signaling pathway.

Evolutionary Workflow of the Insect GMC Gene Cluster

In many insect species, a significant number of GMC oxidoreductase genes, including those encoding this compound and glucose dehydrogenase, are located in a conserved gene cluster. This cluster is believed to be a "birthplace" for new GMC genes through a process of tandem gene duplication and subsequent functional divergence.[3][4][17]

Caption: Evolutionary workflow of insect GMC gene duplication and divergence.

Conclusion

The evolutionary history of this compound is a compelling example of how enzymes adapt and acquire new functions in different lineages. While fungal and insect glucose oxidases share a common catalytic activity, their distinct evolutionary paths within the GMC oxidoreductase superfamily highlight the power of convergent and divergent evolution. For researchers and drug development professionals, understanding this evolutionary context is crucial for identifying novel enzyme variants with desirable properties and for engineering these enzymes for a wide range of biotechnological and therapeutic applications. The detailed protocols and visual frameworks provided in this guide offer a solid foundation for further exploration into the fascinating world of this compound evolution.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expansion and evolution of insect GMC oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Purification and Characterization of Recombinant this compound from Pichia pastoris [spkx.net.cn]

- 8. microbiologyjournal.org [microbiologyjournal.org]

- 9. megasoftware.net [megasoftware.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. studylib.net [studylib.net]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. A New Model of the Mechanisms behind this compound Action in Plant Insect Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Salivary this compound from Caterpillars Mediates the Induction of Rapid and Delayed-Induced Defenses in the Tomato Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

- 17. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

An In-depth Technical Guide to the Glucose Oxidase Reaction Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucose oxidase (GOx) reaction mechanism and its kinetics. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where this enzyme plays a crucial role. The guide details the enzyme's catalytic action, presents key kinetic parameters in a clear format, and provides detailed experimental protocols for its study.

Core Reaction Mechanism

This compound (EC 1.1.3.4) is an oxidoreductase that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, utilizing molecular oxygen as an electron acceptor. The enzyme is highly specific for β-D-glucose[1]. The overall reaction is as follows:

β-D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂

The D-glucono-δ-lactone is subsequently hydrolyzed to gluconic acid. The catalytic action of this compound relies on its flavin adenine (B156593) dinucleotide (FAD) cofactor, which acts as the initial electron acceptor[1].

The reaction follows a Ping-Pong Bi-Bi mechanism, which involves two distinct half-reactions that can be analyzed independently through steady-state kinetics.

Reductive Half-Reaction: In the first step, β-D-glucose binds to the active site of the oxidized enzyme (GOx-FAD). The enzyme then catalyzes the transfer of two electrons and two protons from the glucose to the FAD cofactor, reducing it to FADH₂. This results in the formation of D-glucono-δ-lactone and the reduced enzyme (GOx-FADH₂).

Oxidative Half-Reaction: In the second step, molecular oxygen binds to the reduced enzyme-product complex. The GOx-FADH₂ is re-oxidized to GOx-FAD by transferring the electrons to molecular oxygen, which is reduced to hydrogen peroxide (H₂O₂). The oxidized enzyme is then ready for another catalytic cycle.

Enzyme Kinetics

The catalytic activity of this compound is influenced by several factors, including substrate concentration, pH, and temperature. The enzyme's kinetics are well-described by the Michaelis-Menten model.

Data Presentation of Kinetic Parameters

The following table summarizes the key kinetic parameters for this compound from various sources and under different conditions. These values are crucial for designing experiments, developing biosensors, and optimizing industrial processes.

| Parameter | Value | Source Organism | Enzyme State | Conditions | Reference |

| Km (mM) | 2.7 | Aspergillus niger | Free | Optimum pH and temperature | [2] |

| 2.9 | Aspergillus niger | Immobilized (alginate) | Optimum pH and temperature | [2] | |

| 2.56 | Aspergillus niger UAF-1 | Free | pH 5.5, 40°C | [3] | |

| 6.91 | Pseudomonas sp. | Free | 27°C, pH 5.0 | [4] | |

| 22 | Wild-type | Free | 25°C | [5] | |

| 16 | Mutant (B11-GOx) | Free | 25°C | [5] | |

| 33 - 110 | Aspergillus niger | Free | pH 5.5 | [6] | |

| Vmax (µmol/min·mL) | 0.364 | Aspergillus niger | Free | Optimum pH and temperature | [2] |

| 0.261 | Aspergillus niger | Immobilized (alginate) | Optimum pH and temperature | [2] | |

| kcat (s⁻¹) | 69.5 | Wild-type | Free | - | [5] |

| 137.7 | Mutant (B11-GOx) | Free | - | [5] | |

| Optimal pH | 5.5 | Aspergillus niger | Free & Immobilized | - | [2][3] |

| 5.0 | Pseudomonas sp. | Free | - | [4] | |

| 5.0 | Aspergillus niger | Free | - | [7] | |

| 6.5 | Not specified | Free | - | [8] | |

| Optimal Temperature (°C) | 40 | Aspergillus niger UAF-1 | Free | pH 5.5 | [3] |

| 40 | Aspergillus niger | Free | - | [7][9] | |

| 27 | Pseudomonas sp. | Free | - | [4] | |

| 30 | Actinomyces sp. | Free | - | [4] |

Experimental Protocols

Accurate determination of this compound activity is fundamental for its characterization and application. The following are detailed methodologies for common spectrophotometric assays.

Colorimetric Assay using o-Dianisidine

This assay is a coupled enzyme reaction where the hydrogen peroxide produced by this compound is used by horseradish peroxidase (HRP) to oxidize the chromogenic substrate o-dianisidine, resulting in a colored product that can be measured spectrophotometrically.

Materials:

-

0.1 M Potassium phosphate (B84403) buffer, pH 6.0

-

o-Dianisidine solution (1% w/v). Caution: o-Dianisidine is a potential carcinogen and should be handled with appropriate safety precautions.

-

Horseradish Peroxidase (HRP) solution (e.g., 200 µg/mL in deionized water)

-

β-D-Glucose solution (e.g., 18% w/v, allowed to mutarotate overnight at room temperature)

-

This compound (GOx) sample, appropriately diluted in cold buffer

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare the Dianisidine-Buffer Mixture: Dilute the 1% o-dianisidine solution in the 0.1 M potassium phosphate buffer (pH 6.0). For example, add 0.1 mL of 1% o-dianisidine to 12 mL of buffer. Saturate this mixture with oxygen for approximately 10 minutes just before use[10].

-

Set up the Spectrophotometer: Set the wavelength to 460 nm and the temperature to 25°C[10].

-

Prepare the Reaction Mixture: In a cuvette, combine the following reagents:

-

2.5 mL of the oxygenated dianisidine-buffer mixture

-

0.3 mL of the 18% glucose solution

-

0.1 mL of the HRP solution[10]

-

-

Equilibrate and Establish Blank Rate: Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate. Record any change in absorbance to establish the blank rate[10].

-

Initiate the Reaction: Add 0.1 mL of the diluted this compound sample to the cuvette and mix immediately.

-

Measure Absorbance: Record the increase in absorbance at 460 nm for 4-5 minutes.

-

Calculate Activity: Determine the rate of change in absorbance (ΔA₄₆₀/min) from the initial linear portion of the curve. One unit of this compound activity is typically defined as the amount of enzyme that causes the oxidation of one micromole of o-dianisidine per minute under the specified conditions[10].

Colorimetric Assay using ABTS